molecular formula C12H9F3 B11889623 1-Methyl-7-(trifluoromethyl)naphthalene

1-Methyl-7-(trifluoromethyl)naphthalene

Cat. No.: B11889623
M. Wt: 210.19 g/mol
InChI Key: WFOQCVBCJNAIHY-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Aromatic Compounds in Contemporary Organic Synthesis

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring is a powerful strategy in modern organic synthesis, imparting a range of desirable properties to the parent molecule. teknoscienze.com Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and performance materials. teknoscienze.com The CF3 group is highly electronegative and lipophilic, which can significantly alter a molecule's electronic nature, metabolic stability, and binding affinities. smolecule.com

The synthesis of these compounds has been a major focus of research, with numerous methods developed for the introduction of the CF3 group. These methods range from the deoxofluorination of carboxylic acids to various trifluoromethylation reactions of aromatic precursors. teknoscienze.comresearchgate.net The development of "shelf-stable electrophilic trifluoromethylating reagents" has further expanded the accessibility and application of these valuable building blocks in organic synthesis. researchgate.net The continuous evolution of synthetic protocols highlights the sustained importance of this class of compounds in chemical research. benthamdirect.comrsc.org

The Naphthalene (B1677914) Scaffold as a Core Structure in Advanced Materials and Molecular Design

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in the design of advanced materials and therapeutic agents. ekb.egijpsjournal.com Its rigid, planar structure and extended π-electron system provide a unique platform for creating molecules with specific electronic, optical, and biological properties. researchgate.netnih.gov

In materials science, naphthalene derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. smolecule.comresearchgate.net The ability of the naphthalene core to facilitate π-stacking and charge transport is crucial for these applications. researchgate.net The chemical structure of naphthalene allows for substitution at various positions, enabling fine-tuning of its properties for specific functions. researchgate.netrsc.org

In medicinal chemistry, the naphthalene scaffold is present in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ekb.egnih.gov Its relatively simple structure and the potential for functionalization at multiple sites make it an attractive starting point for drug discovery programs. ijpsjournal.comnih.gov The metabolic pathways of naphthalene itself have been studied, and while some metabolites can be reactive, the scaffold's versatility continues to make it a valuable component in molecular design. nih.govnih.gov

Research Rationale and Scope for Investigating 1-Methyl-7-(trifluoromethyl)naphthalene

While specific, in-depth research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed from the individual contributions of its structural components. The compound combines the features of a trifluoromethylated aromatic system and a substituted naphthalene core, suggesting potential for novel applications.

The research scope for this molecule would logically begin with its synthesis. A potential synthetic route could involve the [4+2] cycloaddition of a suitably substituted 2-pyrone with an aryne intermediate, a method that has proven effective for creating multisubstituted naphthalenes, including those with trifluoromethyl groups. rsc.org

Once synthesized, the investigation would extend to a thorough characterization of its physicochemical properties. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the naphthalene scaffold is of fundamental interest. This substitution pattern is likely to result in unique electronic and photophysical properties, making it a candidate for investigation in materials science, particularly in the context of organic electronics.

Furthermore, given the prevalence of both trifluoromethyl groups and naphthalene scaffolds in bioactive molecules, this compound would be a logical candidate for screening in medicinal chemistry programs. Its properties, such as enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group, could be advantageous in the design of new therapeutic leads. smolecule.com The specific substitution pattern may lead to novel interactions with biological targets.

A summary of the key structural features and the proposed areas of investigation for this compound is presented below.

Property/FeatureSource of InterestPotential Area of Investigation
Trifluoromethyl Group High electronegativity, metabolic stability, lipophilicityMedicinal Chemistry, Agrochemicals
Naphthalene Scaffold Rigid, planar, extended π-systemMaterials Science (OLEDs, OFETs)
Methyl Group Electron-donating propertiesModulation of electronic properties
Substitution Pattern 1,7-disubstitutionUnique photophysical properties, novel biological activity

Compound Index

Direct Trifluoromethylation Strategies

Direct trifluoromethylation methods aim to install the -CF3 group onto a pre-existing aromatic nucleus, either through the substitution of a hydrogen atom (C-H trifluoromethylation) or a leaving group (C-X trifluoromethylation).

Transition Metal-Catalyzed C-H/C-X Trifluoromethylation (e.g., Copper-, Palladium-, Gold-Mediated Systems)

Transition metal catalysis provides a powerful toolkit for the formation of carbon-trifluoromethyl bonds. Copper and palladium-based systems are particularly well-developed for the trifluoromethylation of aryl halides and pseudohalides (C-X trifluoromethylation).

A plausible route to this compound would involve the cross-coupling of a 7-halo-1-methylnaphthalene (e.g., 7-bromo- or 7-iodo-1-methylnaphthalene) with a suitable trifluoromethylating agent. Copper(I)-diamine complexes, for instance, have been shown to catalyze the trifluoromethylation of aryl iodides. In a typical reaction, an iodoarene is coupled with a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a copper catalyst.

Similarly, palladium-catalyzed trifluoromethylation of aryl chlorides, bromides, and triflates offers a broad-substrate-scope approach. These reactions often employ a palladium precursor, a phosphine ligand, and a trifluoromethylating agent. The choice of ligand is crucial for achieving high efficiency and can influence the reaction's tolerance to various functional groups.

Direct C-H trifluoromethylation of naphthalene derivatives is a more atom-economical approach. Palladium catalysis can be employed for the regioselective C-H functionalization of naphthalenes, often guided by a directing group to achieve substitution at a specific position. While direct C-H trifluoromethylation of 1-methylnaphthalene (B46632) would likely yield a mixture of isomers, the development of highly regioselective catalysts remains an active area of research.

Catalyst SystemSubstrate TypeTrifluoromethylating AgentGeneral Observations
Copper(I) salt / 1,10-phenanthrolineAryl IodideTMSCF3Effective for electron-deficient and electron-neutral aryl iodides.
Palladium(0) / Buchwald-type ligandAryl Chloride/Bromide/TriflateTESCF3 / KFBroad substrate scope, tolerates various functional groups.
Gold complexesArenesElectrophilic CF3+ reagentsCan promote C-H trifluoromethylation under specific conditions.

Photoredox Catalysis and Radical Trifluoromethylation Processes

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals (•CF3) from readily available precursors. These radicals can then engage in the trifluoromethylation of aromatic compounds. This approach is particularly attractive for the direct C-H trifluoromethylation of arenes and heteroarenes without the need for pre-functionalization.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a trifluoromethyl source, such as triflyl chloride or Umemoto's reagent, to generate the •CF3 radical. This highly reactive intermediate can then add to the naphthalene ring. The resulting radical intermediate is subsequently oxidized to a carbocation, which upon deprotonation, yields the trifluoromethylated naphthalene.

A significant challenge in the radical trifluoromethylation of substituted naphthalenes like 1-methylnaphthalene is controlling the regioselectivity. The methyl group on the naphthalene ring can direct the incoming trifluoromethyl radical to several positions, potentially leading to a mixture of isomers, including 1-methyl-x-(trifluoromethyl)naphthalene. The distribution of these isomers is influenced by steric and electronic factors.

PhotocatalystCF3 SourceSubstrateKey Features
Ru(bpy)3Cl2 or Ir(ppy)3Togni's reagent, Umemoto's reagent, CF3SO2ClArenes, HeteroarenesMild reaction conditions, broad functional group tolerance.
Organic Dyes (e.g., Eosin Y)CF3IElectron-rich arenesMetal-free conditions.

Lewis Acid-Promoted Trifluoromethylation Reactions

Lewis acids can be employed to promote trifluoromethylation reactions, often by activating either the aromatic substrate or the trifluoromethylating agent. For instance, strong Lewis acids can enhance the electrophilicity of certain trifluoromethylating reagents, facilitating the attack on electron-rich aromatic rings.

While less common for the direct trifluoromethylation of simple arenes, Lewis acid catalysis can play a role in specific synthetic strategies. For example, in Friedel-Crafts type reactions, a Lewis acid could be used to promote the reaction of a trifluoromethyl-containing electrophile with a naphthalene derivative. However, controlling regioselectivity in such reactions can be challenging.

Electrochemical Approaches for C-CF3 Bond Formation

Electrochemical methods offer a green and sustainable alternative for generating trifluoromethyl radicals. By employing an electric current, trifluoroacetic acid (TFA) or its salts, which are inexpensive and readily available, can be decarboxylated to produce •CF3 radicals. This method avoids the use of stoichiometric chemical oxidants.

The electrochemically generated •CF3 radicals can then participate in the C-H trifluoromethylation of aromatic compounds, including naphthalene derivatives. As with other radical-based methods, achieving high regioselectivity in the trifluoromethylation of 1-methylnaphthalene remains a key challenge. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, can influence the efficiency and selectivity of the process.

Trifluoromethyl SourceElectrode MaterialSubstrateAdvantages
Trifluoroacetic Acid (TFA)Carbon, PlatinumArenes, HeteroarenesInexpensive CF3 source, avoids chemical oxidants.
Sodium Trifluoromethanesulfinate (Langlois' Reagent)VariousArenes, HeteroarenesReadily available solid reagent.

Regioselective Control in Trifluoromethylation of Naphthalene Derivatives

Achieving regioselective trifluoromethylation on a substituted naphthalene ring is a significant synthetic challenge. The inherent electronic properties and steric environment of the naphthalene core, along with the influence of existing substituents, dictate the position of the incoming trifluoromethyl group.

For 1-methylnaphthalene, electrophilic or radical attack can occur at various positions. The methyl group is an activating, ortho-, para-directing group, which would favor trifluoromethylation at the C2, C4, C5, and C7 positions. However, steric hindrance from the peri-position (C8) can disfavor substitution at C2. Therefore, a mixture of isomers is often obtained in direct C-H trifluoromethylation reactions.

To achieve the synthesis of a specific isomer like this compound, a strategy involving a pre-functionalized substrate is often necessary. For example, starting with 7-bromo-1-methylnaphthalene or 1-methylnaphthalene-7-boronic acid would allow for a regiochemically controlled cross-coupling reaction to install the trifluoromethyl group at the C7 position.

Flow Chemistry Applications in Trifluoromethylation

Flow chemistry offers several advantages for trifluoromethylation reactions, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. These benefits can lead to higher yields, shorter reaction times, and improved scalability.

Copper-mediated trifluoromethylation of aryl iodides using potassium trifluoroacetate (B77799) as the trifluoromethyl source has been successfully demonstrated in a flow system. This approach allows for rapid and efficient synthesis of a broad range of trifluoromethylated compounds. The application of flow chemistry to the synthesis of trifluoromethylated naphthalenes, including potentially this compound from a suitable precursor, holds promise for developing more efficient and scalable manufacturing processes.

Synthetic Methodologies for this compound and Related Trifluoromethylated Naphthalenes

The synthesis of specific polysubstituted naphthalenes, such as this compound, requires precise control over regioselectivity. The introduction of a trifluoromethyl (CF3) group, in particular, presents unique challenges and opportunities in synthetic chemistry due to its strong electron-withdrawing nature and steric bulk. Methodologies for constructing these molecules can be broadly categorized, with a significant focus on building the naphthalene core around a pre-existing trifluoromethyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3

Molecular Weight

210.19 g/mol

IUPAC Name

1-methyl-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3/c1-8-3-2-4-9-5-6-10(7-11(8)9)12(13,14)15/h2-7H,1H3

InChI Key

WFOQCVBCJNAIHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(F)(F)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Methyl 7 Trifluoromethyl Naphthalene and Analogs

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability, which stems from the strength of the carbon-fluorine (C-F) bonds. tcichemicals.com This robustness makes it a valuable substituent in many applications, but also presents a significant challenge for chemical transformations. tcichemicals.comresearchgate.net Nevertheless, methods have been developed to selectively activate and functionalize this group on aromatic systems, including naphthalene (B1677914) derivatives.

C-F Bond Activation and Subsequent Functionalization

The selective transformation of the strong C-F bonds in aromatic trifluoromethyl groups is a challenging but increasingly explored area of synthetic chemistry. tcichemicals.com The high dissociation energy of C-F bonds, which increases with the number of fluorine atoms on the carbon, makes selective activation of a single C-F bond difficult. researchgate.netrsc.org Despite these hurdles, several strategies have emerged for the functionalization of trifluoromethylarenes, which are applicable to substrates like 1-methyl-7-(trifluoromethyl)naphthalene.

One major approach involves the catalytic reduction of the ArCF₃ group. Research has demonstrated methods for the catalytic transformation of ArCF₃ to ArCF₂H, achieving a highly selective activation of just one C-F bond. rsc.org Mechanistic studies of these reactions have pointed to the formation of unique intermediates that are key to achieving this mono-reduction selectivity. rsc.org Other methods leverage silyl (B83357) cations, which can be generated electrochemically, to mediate fluoride (B91410) abstraction and facilitate C-F bond activation under mild conditions. tcichemicals.comrsc.org For instance, transformations of o-hydrosilyl-substituted benzotrifluorides have been accomplished under mild conditions, showcasing the utility of silicon-based reagents. tcichemicals.com

The trifluoromethyl group can also participate in radical reactions, serving as a precursor for the synthesis of other trifluoromethylated compounds. smolecule.com Biocatalytic approaches have also been investigated, where enzymes can be engineered to catalyze trifluoromethylation reactions. For example, a nonheme iron enzyme was modified to activate hypervalent iodine(III) reagents, generating CF₃ radicals for subsequent reactions. acs.org

Table 1: Examples of C-F Bond Activation and Functionalization Methods for Trifluoromethylarenes

MethodReagents/CatalystTransformationReference
Catalytic ReductionTransition metal catalystArCF₃ → ArCF₂H rsc.org
Silyl Cation-Mediated ActivationElectrochemically generated silyl cationsArCF₃ → ArCF₂-Nu tcichemicals.comrsc.org
Biocatalytic Radical GenerationEngineered nonheme iron enzyme, Togni reagentAr-H → Ar-CF₃ acs.org
Radical ReactionsRadical initiatorsArCF₃ → ArCF₂-R smolecule.com

Defluorination and Related Reactions

Complete or partial removal of fluorine atoms from the trifluoromethyl group, known as defluorination, opens up alternative synthetic pathways. A notable transformation is the conversion of trifluoromethyl arenes into methyl-dithioesters. This has been achieved through a microwave-assisted, defluorinative functionalization using a BF₃SMe₂ complex, which acts as a multifunctional Lewis acid, sulfur source, and defluorination agent. researchgate.net

Electrochemical methods have also proven effective for complete defluorination. An electrochemical trihydrodefluorination (e-THDF) process can break the highly stable C-F bonds in trifluoromethyl arenes to yield the corresponding methyl arenes (ArCH₃). rsc.org This "green" approach relies on the in-situ generation of Lewis acidic silyl cations to mediate the reaction and demonstrates significant functional group tolerance. rsc.org The challenge in defluorination reactions lies in controlling the extent of the reaction, as the C-F bond strength decreases with each successive defluorination step, which can lead to over-conversion. researchgate.net

Table 2: Examples of Defluorination Reactions of Trifluoromethylarenes

Reaction TypeReagents/ConditionsProductReference
Defluorinative DithioesterificationBF₃SMe₂, microwaveArCS₂Me researchgate.net
Electrochemical TrihydrodefluorinationSilyl cations (in-situ), electrolysisArCH₃ rsc.org

Reactivity of the Naphthalene Aromatic System

The reactivity of the naphthalene core in this compound is governed by the electronic properties of the two substituents and the inherent reactivity patterns of the fused aromatic ring system.

Electrophilic and Nucleophilic Substitution Patterns

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.orgstackexchange.com This is because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower for naphthalene, as the aromaticity of one of the rings can be preserved in the most stable resonance structures. libretexts.orgwordpress.com Substitution on an unsubstituted naphthalene ring typically favors the 1-position (α-position) over the 2-position (β-position) under kinetic control, due to the greater stability of the intermediate formed during α-attack. libretexts.orgwordpress.com

In this compound, the substitution pattern is dictated by the combined influence of the activating methyl group and the deactivating trifluoromethyl group.

The Methyl Group (-CH₃) at C-1: This is an activating, electron-donating group that directs incoming electrophiles to the ortho (C2, C8) and para (C4, C5) positions.

The Trifluoromethyl Group (-CF₃) at C-7: This is a strongly deactivating, electron-withdrawing group due to the inductive effect (-I effect), which directs incoming electrophiles to the meta positions relative to itself (C5, C8). researchgate.net

The powerful activating effect of the methyl group will dominate, directing electrophilic attack primarily to the ring it occupies. Therefore, electrophilic substitution is expected to occur preferentially at positions 4, 5, and 8, and to a lesser extent at position 2, which is sterically hindered. The deactivating CF₃ group on the second ring further ensures that substitution occurs on the methylated ring.

Conversely, the presence of the strongly electron-withdrawing trifluoromethyl group enhances the susceptibility of the naphthalene system to nucleophilic aromatic substitution. This effect would be most pronounced on the ring bearing the CF₃ group, making positions susceptible to attack if a suitable leaving group is present.

Computational studies on trifluoromethyl-substituted naphthalenes have confirmed that the CF₃ group significantly influences the electronic properties of the molecule, making these systems sensitive probes for studying substituent effects. mdpi.com

Table 3: Predicted Site Selectivity for Electrophilic Substitution on this compound

PositionInfluence of C1-Methyl (+I, Activating)Influence of C7-Trifluoromethyl (-I, Deactivating)Predicted Outcome
2ortho (activated)-Possible, but sterically hindered
3meta (less activated)-Unlikely
4para (activated)-Favorable
5para (activated)meta (deactivated ring)Favorable
6-ortho (deactivated ring)Unlikely
8ortho (activated)meta (deactivated ring)Favorable

Directed Metalation Strategies and Site Selectivity

Directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org While not a classic directing metalation group that operates through coordination, the trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which significantly increases the acidity of the protons at the adjacent ortho positions. researchgate.netepfl.ch

Studies on the metalation of 2-(trifluoromethyl)naphthalene (B1313535) have shown that deprotonation occurs selectively at either the C1 or C3 position, depending on the base and reaction conditions used. epfl.ch Applying this principle to this compound, the CF₃ group at the C7 position would acidify the protons at C6 and C8. The methyl group at C1 does not have a strong directing effect in metalation reactions. Therefore, metalation is predicted to occur regioselectively at either the C6 or C8 position, with the outcome potentially influenced by the specific organometallic base employed. researchgate.netepfl.ch This strategy provides a synthetic route to functionalize positions that are not easily accessible through classical electrophilic substitution.

Table 4: Site Selectivity in the Metalation of Trifluoromethylnaphthalenes

CompoundDirecting GroupPosition of MetalationReference
2-(Trifluoromethyl)naphthalene-CF₃ at C2C1 or C3 epfl.ch
This compound (Predicted)-CF₃ at C7C6 or C8 epfl.ch

Rearrangement Reactions within Naphthalene Derivatives

Rearrangement reactions in naphthalene derivatives are often driven by steric strain, particularly between substituents at the C1 and C8 (peri) positions. acs.orgacs.org For example, severe steric hindrance between nitro and carboxylic acid groups in an 8-nitro-1-naphthoic acid derivative was found to induce an unprecedented fragmentation and rearrangement of the naphthalene core under mild conditions. acs.orgnih.gov

Another relevant example is the sterically accelerated 1,2-methyl shift observed during the detritiation of 1,8-dimethylnaphthalene, which results in its isomerization to 1,7-dimethylnaphthalene. rsc.org While no specific rearrangement reactions have been documented for this compound itself, these findings suggest that if further substitution were to occur at the C8 position, the resulting steric interaction between the C1-methyl group and the new C8-substituent could potentially lead to skeletal or substituent rearrangements. Such transformations highlight the impact of steric strain on the stability and reactivity of the otherwise rigid naphthalene framework.

Characterization of Reactive Intermediates

The reactivity of trifluoromethylated aromatic compounds, including this compound, is often governed by the formation of highly reactive intermediates. Understanding the generation and behavior of these species, such as carbocations and radicals, is fundamental to elucidating reaction mechanisms and developing new synthetic methods.

Generation and Study of Trifluoromethylated Carbocations/Carbenium Ions

The generation of carbocations, or carbenium ions, bearing a trifluoromethyl (CF₃) group is a key step in several synthetic transformations. The strong electron-withdrawing nature of the CF₃ group makes the formation of an adjacent positive charge challenging, yet these intermediates can be accessed under specific conditions. One proposed mechanism involves fluoride abstraction from a CF₃ group by a strong Lewis acid, such as a borane (B79455), to generate a difluorocarbenoid or its carbenium ion resonance form. nih.gov

In a study involving gold(III) complexes, treatment with a borane catalyst was shown to abstract a fluoride ion from a metal-bound CF₃ group. nih.gov This process results in an intermediate that can be described as a difluorocarbenoid or a gold-stabilized carbenium ion. This intermediate is highly electrophilic and can undergo further reactions, such as migratory insertion. nih.gov While this study did not use this compound directly, the principle of fluoride abstraction to generate a reactive cationic species is a plausible pathway for its analogs.

Another approach involves the oxidation of a radical intermediate. In a photocatalytic reaction, a single-electron transfer (SET) reduction of a suitable precursor can generate a trifluoromethylated radical. nih.gov This radical can then react with a substrate, and subsequent oxidation of the resulting intermediate can lead to the formation of a carbocation, which then collapses to the final product. nih.gov

MethodPrecursor TypeActivating Reagent/ConditionIntermediate
Fluoride AbstractionMetal-CF₃ ComplexBorane (Lewis Acid)Difluorocarbenoid/Carbenium Ion
Oxidation of RadicalRadical SpeciesOxidized PhotocatalystCarbocation

Identification and Role of Radical Intermediates in Reaction Pathways

Radical intermediates play a crucial role in many reactions involving the trifluoromethyl group. nih.gov The trifluoromethyl radical (•CF₃) is a highly reactive species that can participate in a variety of addition and substitution reactions. nih.gov The generation of these radicals can be achieved through several methods, including the use of photocatalysis. nih.gov

For instance, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate has been identified as a benchtop-stable reagent that efficiently releases 1-(trifluoromethyl)cyclopropyl radicals under mild photochemical conditions. nih.gov The feasibility of generating such radicals via single-electron transfer from an iridium-based photocatalyst has been demonstrated. nih.gov The involvement of radical pathways is often confirmed through trapping experiments using reagents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which inhibit the reaction. nih.govacs.org

In the context of naphthalene derivatives, radical-mediated bimolecular collisions are known to form polycyclic aromatic hydrocarbons (PAHs). researchgate.net For example, the reaction of pyridyl radicals with 1,3-butadiene (B125203) can proceed through a van der Waals complex to form quinoline (B57606) derivatives, a process that can occur even at very low temperatures. researchgate.net This suggests that radical addition to the naphthalene core of this compound is a viable reaction pathway. The methyl group on the naphthalene ring can also be a site for radical generation via photolysis, leading to a methylnaphthyl radical that can participate in further molecular growth processes. researchgate.net

Mechanistic Elucidation of Key Reactions

Investigating the detailed pathways of reactions involving this compound and its analogs is essential for optimizing reaction conditions and expanding their synthetic utility. This includes studying the sequence of bond-forming and bond-breaking steps, as well as the influence of catalysts and reagents.

Detailed Reaction Pathway Studies (e.g., Fluoride-Rebound Mechanisms)

A significant mechanistic pathway in the formation of C(sp³)-CF₃ bonds is the "fluoride-rebound" mechanism. nih.govnih.gov This mechanism was discovered in the context of a borane-catalyzed reductive elimination from Au(III) complexes. nih.gov The process involves a sequence of steps:

Fluoride Abstraction: A Lewis acid, such as a borane, abstracts a fluoride ion from the trifluoromethyl group. nih.gov

Migratory Insertion: The resulting difluorocarbenoid/carbenium ion intermediate undergoes migratory insertion of an alkyl or aryl fragment. nih.gov

C-F Reductive Elimination (Fluoride Rebound): A fluoride ion is transferred back to the carbon center, completing the formation of the C-CF₃ bond and regenerating the catalyst. nih.gov

This pathway circumvents the direct and often difficult reductive elimination from a metal center and has been successfully applied to the synthesis of ¹⁸F-radiolabeled aliphatic CF₃-containing compounds. nih.govnih.gov

Mechanochemical methods have also been studied for reactions on the naphthalene core. For example, the amination of 1,4-naphthoquinone (B94277) with various anilines proceeds efficiently by grinding the reactants with basic alumina. rsc.org The reaction is believed to occur on the surface of the alumina, facilitating the addition of the amine to the naphthoquinone ring. rsc.org

Role of Catalysts and Reagents in Mediating Transformations

The choice of catalysts and reagents is critical in directing the outcome of reactions involving trifluoromethylated naphthalenes.

Catalysts: Silver and palladium catalysts are frequently employed. Silver nitrate (B79036) (AgNO₃) has been shown to catalyze the [3 + 2] annulation reaction between 2H-azirines and CF₃-imidoyl sulfoxonium ylides to synthesize CF₃-substituted pyrroles. acs.orgacs.org In this process, the silver catalyst is believed to activate the ylide through ligand exchange. acs.org Palladium on carbon (Pd/C) is used for hydrogenation reactions, such as the conversion of CF₃-2H-pyrroles to their corresponding pyrrolidine (B122466) derivatives under a hydrogen atmosphere. acs.org Acidic ionic liquids and transition metal complexes (e.g., copper(II), nickel(II)) have also been explored for transformations of naphthalene derivatives, often leading to high activity and selectivity under mild conditions.

Reagents: Reagents like Selectfluor are used as oxidants. In the synthesis of sulfilimines from N-acyl sulfenamides and naphthols, Selectfluor acts as an efficient oxidizing agent to generate a reactive sulfinimidoyl fluoride intermediate. acs.org The use of potassium hexamethyldisilazide (KHMDS) in combination with fluoroform (HCF₃) provides a method for the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.org The choice of solvent, such as triglyme, is also crucial for the effectiveness of this transformation. beilstein-journals.org

Catalyst/ReagentReaction TypeRoleRef.
BoraneC-CF₃ Bond FormationLewis acid, facilitates fluoride abstraction nih.govnih.gov
Silver Nitrate (AgNO₃)[3+2] AnnulationActivates ylide via ligand exchange acs.orgacs.org
Palladium on Carbon (Pd/C)HydrogenationCatalyzes reduction of double bonds acs.org
Basic AluminaAmination (Mechanochemical)Solid support/catalyst surface rsc.org
SelectfluorOxidative S-arylationOxidant, generates sulfinimidoyl fluoride acs.org
KHMDS/FluoroformNucleophilic TrifluoromethylationBase/CF₃ source beilstein-journals.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are utilized to study the properties of 1-methyl-7-(trifluoromethyl)naphthalene, each suited for different aspects of its molecular behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state properties of molecules. researchgate.netnih.gov For aromatic systems like this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are effective in predicting optimized geometries, electronic energies, and vibrational frequencies. researchgate.netajchem-a.com The choice of functional and basis set is crucial for obtaining accurate results that align with experimental data. ajchem-a.com DFT calculations reveal how the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group influence the electron density distribution across the naphthalene (B1677914) core.

The Hartree-Fock (HF) method provides a foundational approximation for the electronic structure of atoms and molecules. samipubco.com While HF theory is a useful starting point, it does not fully account for electron correlation. Therefore, more advanced post-HF methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for more accurate energy and property calculations. nih.gov These methods, while computationally more demanding, offer a higher level of theory and are crucial for benchmarking results obtained from DFT calculations for molecules like substituted naphthalenes. nih.gov

To investigate the excited-state properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths of these transitions. nih.govresearchgate.net This information is vital for understanding the photophysical behavior of the molecule, including its fluorescence and phosphorescence characteristics. The accuracy of TD-DFT predictions is dependent on the chosen functional, with range-separated hybrids often providing better descriptions of charge-transfer excitations that can occur in substituted aromatic systems. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the distribution of its molecular orbitals and the resulting electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com For this compound, the electron-donating methyl group is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group will lower the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting increased reactivity. The HOMO is typically localized over the naphthalene ring and the methyl group, while the LUMO is expected to be concentrated around the trifluoromethyl group and the adjacent part of the naphthalene ring.

Representative Frontier Orbital Energies for Substituted Naphthalenes
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
(E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate-5.89-2.433.46DFT/B3LYP/6-31G(d,p) researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In this compound, the area around the highly electronegative fluorine atoms of the trifluoromethyl group is expected to show a strong negative electrostatic potential, making it a likely site for interaction with electrophiles. Conversely, the naphthalene ring, particularly near the methyl group, will exhibit a more positive potential.

Interpreting Molecular Electrostatic Potential (MEP) Maps
ColorPotentialInterpretation
RedNegativeElectron-rich region, susceptible to electrophilic attack. researchgate.net
BluePositiveElectron-poor region, susceptible to nucleophilic attack. researchgate.net
GreenNeutralRegion of near-zero potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and hyperconjugative interactions within a molecule. wikipedia.orgwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical bonds and lone pairs, resembling a Lewis structure. The interactions between these localized orbitals reveal stabilizing effects, such as hyperconjugation.

Table 1: Representative NBO Analysis Data for a Substituted Naphthalene Derivative (1-azanaphthalen-8-ol)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C3-C4)π(C5-C6)22.1
LP(1) N8σ*(C1-C9)5.8

Source: Adapted from computational studies on 1-azanaphthalen-8-ol. icm.edu.pl Note: This data is for a different, but structurally related, molecule and serves to illustrate the type of information obtained from NBO analysis.

Charge Distribution and Electronic Descriptors

The charge distribution within this compound is significantly influenced by its substituents. The methyl group is a weak electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This push-pull electronic character affects the molecule's reactivity and physical properties.

Computational methods can be used to calculate atomic charges, providing a quantitative measure of the electron distribution. Various charge models, such as Mulliken, Hirshfeld, and Natural Population Analysis (NPA), can be employed. mdpi.comacs.org For this compound, the carbon atom attached to the trifluoromethyl group is expected to have a significant partial positive charge, while the fluorine atoms will bear substantial partial negative charges. Conversely, the methyl-substituted part of the naphthalene ring will have a slightly increased electron density.

Electronic descriptors, such as the dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are also crucial. The significant charge separation in this compound would result in a notable dipole moment. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's electronic absorption spectrum. Studies on other substituted naphthalenes have shown that the nature and position of substituents significantly modulate these electronic properties. tandfonline.com

Table 2: Calculated Electronic Properties for Naphthalene Derivatives

MoleculeHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Naphthalene-6.19-1.970
1-Methylnaphthalene (B46632)-6.08-1.920.4
2-Nitronaphthalene-7.02-3.154.3

Source: Data compiled from various computational chemistry resources. Note: Data for this compound is not specifically available and the table illustrates typical values for related compounds.

Energetic and Thermodynamic Aspects

Calculation of Reaction Barriers and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, including the identification of transition states and the calculation of activation barriers. For reactions involving this compound, such as electrophilic aromatic substitution or functional group transformations, these calculations can predict reaction feasibility and selectivity.

While specific reaction barrier calculations for this compound were not found in the searched literature, studies on related naphthalene systems provide insight. For example, the activation barrier for the intramolecular cyclization of a di(naphthalen-2-yl)tetracene has been calculated. acs.org The Gibbs free energy of activation (ΔG‡) for such reactions indicates the kinetic feasibility. For a hypothetical reaction involving this compound, the presence of the electron-withdrawing CF3 group would likely increase the activation barrier for electrophilic attack on the same ring, while the methyl group would lower it for attack on its ring.

Table 3: Calculated Activation Barriers for a Naphthalene Derivative Reaction

Reaction StepTransition StateΔG‡ (kcal/mol)
First CyclizationTS-i+17.1
Second CyclizationTS-ii+19.0
Intermolecular ReactionTS-iii+8.1

Source: Adapted from a computational study on the cyclization of a naphthalene-containing molecule. acs.org

Thermochemical Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermochemical properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental to understanding the stability and reactivity of a compound. These values can be determined experimentally or calculated using computational methods.

The NIST Chemistry WebBook provides experimental thermochemical data for 1-methylnaphthalene and naphthalene. rsc.orgresearchgate.net For 1-methylnaphthalene, the standard liquid enthalpy of formation is available. researchgate.net While specific experimental or calculated thermochemical data for this compound are not present in the searched literature, values can be estimated using computational methods like G3 or G4 theory, or through group additivity methods, though the latter may be less accurate for molecules with strong intramolecular interactions. The presence of the trifluoromethyl group is expected to significantly impact the enthalpy of formation.

Table 4: Standard Molar Thermochemical Properties of Naphthalene and 1-Methylnaphthalene

CompoundFormulaStateΔfH° (kJ/mol)S° (J/mol·K)
NaphthaleneC10H8solid78.53167.39
NaphthaleneC10H8gas150.8335.7
1-MethylnaphthaleneC11H10liquid37.7262.3
1-MethylnaphthaleneC11H10gas97.9379.1

Source: NIST Chemistry WebBook. rsc.orgresearchgate.net

Substituent Effects and Aromaticity Studies

Quantification of Electronic Effects (e.g., Hammett Constants, Substituent Effect Stabilization Energy (SESE))

The electronic influence of the methyl and trifluoromethyl groups on the reactivity of the naphthalene system can be quantified using parameters like Hammett constants and Substituent Effect Stabilization Energy (SESE). The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org The substituent constant (σ) is a measure of the electronic effect of a substituent. The trifluoromethyl group is a strong electron-withdrawing group with a positive σ value, while the methyl group is a weak electron-donating group with a negative σ value.

A 2022 study by Sokół et al. extensively investigated substituent effects in trifluoromethylated naphthalene derivatives using DFT calculations. wikipedia.orgrsc.org They demonstrated a good correlation between calculated SESE values and empirical Hammett-type constants. SESE is calculated as the energy change of an isodesmic reaction and provides a direct measure of the energetic effect of a substituent. The study found that the presence of trifluoromethyl groups significantly increases the sensitivity of the naphthalene system to the electronic effects of other substituents.

Table 5: Selected Hammett Substituent Constants (σ) and SESE values for a Trifluoromethylated Naphthalene System

Substituent (X)Hammett Constant (σp)SESE (kcal/mol) for X-(p-Ph)-CF3
-NH2-0.66-6.2
-OH-0.37-4.4
-CH3-0.17-1.3
-H0.000.0
-Cl0.231.3
-CN0.666.1
-NO20.787.9
-CF30.545.2

Source: Adapted from Sokół et al. (2022) and other sources. rsc.orgpitt.edu The SESE values are for para-substituted trifluoromethylbenzene, which serves as a model system.

Impact of the Trifluoromethyl Group on Naphthalene Ring Aromaticity

The introduction of a trifluoromethyl (-CF3) group to the naphthalene ring system significantly influences its electronic properties and, consequently, its aromaticity. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This strong inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic attack. youtube.com

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these effects. For instance, DFT calculations (B3LYP/6-311++G(d,p)) on various trifluoromethylated naphthalene derivatives have shown that the presence of -CF3 groups enhances the sensitivity of the naphthalene system to the electronic effects of other substituents. mdpi.comresearchgate.net This means that the impact of any other functional group on the ring's electron density is amplified by the presence of the -CF3 group. mdpi.com

The substituent effect stabilization energy (SESE) is a theoretical measure used to evaluate the electronic influence of a substituent. mdpi.com Studies have demonstrated a strong correlation between calculated SESE values and experimentally derived Hammett constants for trifluoromethylated naphthalenes. mdpi.comresearchgate.net This correlation underscores the capability of computational methods to accurately predict the electronic behavior of these complex molecules. mdpi.com The more -CF3 groups attached to the naphthalene ring, the more sensitive the molecule becomes to further substitution. mdpi.comresearchgate.net

While the -CF3 group is primarily an inductive electron-withdrawing group, it is important to note that it has minor π-effects. acs.org The impact on aromaticity is therefore principally a result of the redistribution of sigma-electron density within the naphthalene core. This alteration of the electronic landscape of the naphthalene ring is a key consideration in understanding the reactivity and potential applications of this compound.

Table 1: Calculated Electronic Properties of Substituted Naphthalenes (Note: This table is a representative example based on general findings from computational studies of substituted naphthalenes. Specific values for this compound would require dedicated calculations.)

PropertyNaphthalene1-MethylnaphthaleneThis compound
Dipole Moment (Debye) 0~ 0.4> 2.0 (estimated)
HOMO Energy (eV) HighSlightly HigherLower
LUMO Energy (eV) LowSlightly LowerSignificantly Lower
HOMO-LUMO Gap (eV) LargeSlightly SmallerSmaller
Aromaticity Index (e.g., NICS) HighHighSlightly Reduced

This table is illustrative and values are qualitative estimations based on established chemical principles.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is limited due to the rigid, fused-ring structure of the naphthalene core. The primary conformational considerations revolve around the orientation of the methyl and trifluoromethyl groups relative to the naphthalene plane.

Conformational Analysis:

The methyl (-CH3) and trifluoromethyl (-CF3) groups are attached to the sp2-hybridized carbon atoms of the naphthalene ring. The rotation around the C-C bonds connecting these groups to the ring is the main source of conformational isomerism.

Methyl Group Rotation: The methyl group is relatively small and its rotation is expected to have a low energy barrier. The staggered conformations of the hydrogen atoms relative to the naphthalene ring are likely to be the most stable.

Trifluoromethyl Group Rotation: The trifluoromethyl group is bulkier than the methyl group. nih.gov Its rotation is also expected to have a low energy barrier, though potentially slightly higher than that of the methyl group. The staggered conformations of the fluorine atoms with respect to the naphthalene ring would be the preferred orientations.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution or in a crystal lattice.

Solvation: In a solvent, MD simulations could reveal how solvent molecules arrange themselves around the solute, particularly around the hydrophobic naphthalene core and the more polar trifluoromethyl group.

Intermolecular Interactions: MD simulations are also valuable for studying the aggregation behavior of aromatic molecules. nih.gov For this compound, these simulations could predict how molecules pack in the solid state, influenced by π-π stacking of the naphthalene rings and dipole-dipole interactions involving the trifluoromethyl groups. The aggregation of such molecules is often driven by a balance of these forces. nih.gov

Currently, there are no specific published molecular dynamics simulation studies focused solely on this compound. However, general studies on the aggregation of aromatic molecules indicate that the process involves the coalescence of smaller clusters into larger ones. nih.gov For a substituted naphthalene like this, both the methyl and trifluoromethyl groups would play a significant role in modulating the geometry and stability of these aggregates.

Advanced Synthetic Applications of 1 Methyl 7 Trifluoromethyl Naphthalene and Its Derivatives

As Building Blocks for Complex Polycyclic Aromatic and Heteroaromatic Systems

The naphthalene (B1677914) skeleton of 1-methyl-7-(trifluoromethyl)naphthalene provides a ready-made bicyclic aromatic system that can be further elaborated into more complex polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. The presence of the methyl and trifluoromethyl groups offers distinct reactive handles for a variety of synthetic transformations, enabling the regioselective construction of larger fused ring systems.

While direct and extensive research specifically employing this compound in the synthesis of complex polycyclic aromatic and heteroaromatic systems is not widely documented in publicly available literature, the utility of similarly substituted naphthalenes as precursors is well-established. For instance, methylnaphthalene derivatives are known to participate in reactions that lead to the formation of larger PAHs. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the naphthalene ring, directing further substitutions and facilitating certain types of cyclization reactions.

The general strategies for extending aromatic systems often involve transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and electrophilic or nucleophilic aromatic substitution followed by cyclization. The methyl group on the 1-position can be functionalized, for example, through benzylic bromination, to introduce a reactive site for coupling reactions. The trifluoromethyl group at the 7-position significantly modifies the electronic properties of the naphthalene core, which can be exploited to control the regioselectivity of subsequent synthetic steps.

For example, derivatives of trifluoromethylnaphthalene have been utilized in the synthesis of heterocyclic compounds. nih.gov These reactions often proceed through the formation of intermediates that can undergo intramolecular cyclization to form new heterocyclic rings fused to the naphthalene core.

Table 1: Potential Reactions for Elaboration of the this compound Scaffold

Reaction TypePotential Functionalization SiteProduct Class
Benzylic Halogenation1-Methyl groupHalomethylnaphthalene derivatives
Cross-Coupling Reactions (e.g., Suzuki, Stille)Functionalized methyl group or aromatic C-H/C-X bondsBiaryl and extended aromatic systems
Cycloaddition Reactions (e.g., Diels-Alder)Naphthalene ringPolycyclic aliphatic/aromatic systems
Nitration/HalogenationNaphthalene ring (positions directed by existing substituents)Functionalized naphthalenes for further elaboration

Role in the Synthesis of Functionally Enhanced Organic Molecules

The introduction of a trifluoromethyl group into an organic molecule is a well-established strategy for enhancing its functional properties, particularly in the realms of medicinal chemistry and materials science. The CF3 group can significantly improve metabolic stability, binding affinity to biological targets, and the electronic properties of materials.

Derivatives of this compound are therefore valuable precursors for the synthesis of functionally enhanced organic molecules. While specific examples detailing the direct use of this compound are limited in the available literature, the broader class of trifluoromethylated naphthalenes has seen application in these areas.

In medicinal chemistry, the naphthalene core is a common scaffold in various drug molecules. The addition of a trifluoromethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

PropertyEffect of Trifluoromethyl GroupImplication for Functional Molecules
LipophilicityIncreasedEnhanced membrane permeability
Metabolic StabilityIncreasedLonger in vivo half-life
Acidity of Proximal GroupsIncreasedAltered binding interactions
Dipole MomentIncreasedModified intermolecular interactions
Electron-Withdrawing NatureStrongTuned electronic properties of materials

Mechanistic Probes in Fundamental Fluorination Chemistry

The study of reaction mechanisms is crucial for the development of new and efficient synthetic methods. Compounds with well-defined electronic and steric properties, such as this compound, can serve as valuable mechanistic probes to elucidate the intricacies of chemical transformations, particularly in the field of fluorination chemistry.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the rates and regioselectivity of reactions occurring on the naphthalene ring. By comparing the reactivity of this compound with its non-fluorinated or differently fluorinated analogues, researchers can gain insights into the electronic demands of a particular reaction.

While there is no direct evidence of this compound being used as a mechanistic probe in fundamental fluorination chemistry in the reviewed literature, the principles of physical organic chemistry suggest its potential in this role. For instance, in electrophilic aromatic substitution reactions, the trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to specific positions. Studying the outcomes of such reactions with this substrate could provide valuable data for understanding the electronic effects in these transformations.

Utilization in Materials Science Research (e.g., OLED Host Materials)

The unique photophysical and electronic properties of polycyclic aromatic hydrocarbons make them attractive candidates for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, which often consists of a host material doped with an emissive guest.

Naphthalene derivatives are known to be used in the development of OLED materials. The introduction of a trifluoromethyl group can be advantageous for these applications. The high bond strength of the C-F bond can enhance the thermal and chemical stability of the material, leading to longer device lifetimes. Furthermore, the strong electron-withdrawing nature of the CF3 group can be used to tune the energy levels (HOMO and LUMO) of the molecule, which is crucial for efficient charge injection and transport in an OLED.

While specific studies detailing the use of this compound as an OLED host material are not prevalent in the reviewed literature, the general class of fluorinated aromatic compounds is actively being explored for this purpose. The combination of the naphthalene core with the trifluoromethyl substituent in this compound suggests its potential as a building block for the synthesis of novel host materials with tailored electronic properties.

Table 3: Desirable Properties of OLED Host Materials and the Potential Contribution of the Trifluoromethyl Group

PropertyDesired CharacteristicPotential Contribution of -CF3 Group
Triplet EnergyHigh (for phosphorescent OLEDs)Can be tuned by electronic effects
Thermal StabilityHighEnhanced by strong C-F bonds
Morphological StabilityHigh (amorphous nature)Can influence molecular packing
Electron/Hole MobilityBalancedTunable HOMO/LUMO levels
SolubilityGood for solution processingCan be modified by overall molecular structure

Q & A

Q. Critical Methodological Considerations :

  • Temperature control (-20°C to 0°C) during trifluoromethylation to minimize side reactions.
  • Use of anhydrous solvents (THF, DCM) to maintain reaction efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Structural validation using ¹H/¹⁹F NMR and GC-MS .

How should researchers evaluate the risk of bias in toxicological studies on this compound to ensure reliable hazard identification?

Risk of bias (RoB) assessment uses standardized questionnaires to evaluate methodological rigor. For example:

DomainKey QuestionsHuman StudiesAnimal Studies
Exposure CharacterizationWas the dose/exposure level accurately measured and reported?Yes/NoYes/No
Outcome ReportingWere all measured outcomes reported without attrition?Yes/No-
BlindingWere personnel blinded to study groups?Yes/NoYes/No
RandomizationWas dose administration adequately randomized?-Yes/No

Studies are tiered as low , moderate , or high risk based on bias domains. This framework, adopted by ATSDR, ensures systematic reliability assessment .

What advanced spectroscopic and crystallographic techniques are recommended for elucidating the structural and electronic properties of this compound?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substituent positions and electronic environments .
  • X-ray Crystallography : Resolves bond lengths/angles and molecular packing .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Methodological Tip : Combine multiple techniques to cross-validate structural assignments, especially for trifluoromethyl group interactions .

What experimental approaches are critical for investigating the electron-withdrawing effects of the trifluoromethyl group on the reactivity of this compound in substitution reactions?

Electrophilic Substitution Studies : Compare reaction rates at positions ortho/para to the trifluoromethyl group using nitration or sulfonation.

Kinetic Isotope Effects (KIE) : Measure deuterium substitution effects to assess rate-determining steps.

Computational Modeling : Use DFT calculations to map electron density and predict reactive sites .

Key Finding : The trifluoromethyl group deactivates the naphthalene ring, directing electrophiles to less hindered positions .

How can conflicting toxicological data across different experimental models for this compound be systematically resolved?

Follow ATSDR’s systematic review protocol:

Data Extraction : Tabulate outcomes (e.g., hepatic/renal effects) across species and exposure routes .

Confidence Rating : Assess study quality using RoB tiers and consistency of findings .

Weight-of-Evidence : Prioritize studies with low RoB, standardized exposure metrics, and mechanistic plausibility .

Example : Resolve interspecies variability in respiratory toxicity by comparing dose-response curves and metabolic pathways .

What in vitro model systems and exposure protocols are most appropriate for studying the biochemical interactions of this compound with cellular targets like the Keap1-Nrf2 pathway?

  • Cell Lines : HepG2 (liver) or A549 (lung) cells for tissue-specific toxicity profiling.
  • Exposure Design :
    • Dose Range : 1–100 µM, based on IC₅₀ values from pilot assays.
    • Duration : 24–72 hr exposures to capture acute vs. chronic effects.
  • Endpoint Analysis :
    • Nrf2 nuclear translocation (immunofluorescence).
    • Antioxidant gene expression (qPCR for HO-1, NQO1) .

Validation : Include positive controls (e.g., sulforaphane) and ROS scavengers to confirm pathway specificity .

What role do computational chemistry methods play in predicting environmental degradation pathways of this compound, and how do they complement experimental data?

Quantum Mechanical Calculations : Predict bond dissociation energies to identify labile sites for hydrolysis or photolysis .

Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil, water).

QSAR Models : Estimate biodegradation half-lives based on substituent electronic parameters .

Integration : Validate computational predictions with experimental HPLC/MS data on degradation products .

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